"6-Bromo-4-chloropicolinic acid" synthesis and properties
"6-Bromo-4-chloropicolinic acid" synthesis and properties
Topic: "6-Bromo-4-chloropicolinic acid" synthesis and properties Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
Synthesis, Properties, and Strategic Functionalization
Executive Summary
6-Bromo-4-chloropicolinic acid (CAS: 1060811-25-7) is a high-value pyridine scaffold utilized extensively in the discovery of small-molecule therapeutics (specifically IDO1 inhibitors) and advanced agrochemicals.[1] Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: a carboxylic acid at C2, a chloro-substituent at C4, and a bromo-substituent at C6. This tri-functional nature allows for sequential, regioselective derivatization—making it a linchpin intermediate for constructing complex heteroaromatic libraries.
This guide provides a definitive technical analysis of its synthesis, physicochemical properties, and reactivity profile, designed to support laboratory execution and process scaling.
Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8][9]
| Property | Data |
| IUPAC Name | 6-Bromo-4-chloropyridine-2-carboxylic acid |
| CAS Number | 1060811-25-7 |
| Molecular Formula | C₆H₃BrClNO₂ |
| Molecular Weight | 236.45 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 192–194 °C (decomposition) |
| pKa (Calculated) | ~2.5 (COOH), Pyridine N basicity is significantly reduced by halogens |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |
| Storage Conditions | Inert atmosphere, 2–8°C (Hygroscopic) |
Synthetic Pathways[10][11]
The synthesis of 6-bromo-4-chloropicolinic acid requires navigating the directing effects of the pyridine ring to ensure correct halogen placement. Direct halogenation of picolinic acid is often unselective. Therefore, the Sandmeyer Reaction via the amino-ester is the industry-standard route for high regiochemical fidelity.
Route A: The Sandmeyer Sequence (Recommended)
This route ensures the C6-Bromine and C4-Chlorine are installed with absolute regiocontrol, avoiding the inseparable isomer mixtures common in direct halogenation.
Mechanism:
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Precursor: Start with Methyl 6-amino-4-chloropicolinate .
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Diazotization: Formation of the diazonium salt using tert-butyl nitrite (t-BuONO) or sodium nitrite (NaNO₂).
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Halogenation: Displacement of the diazonium group by bromide using Copper(II) bromide (CuBr₂).
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Hydrolysis: Saponification of the methyl ester to the free acid.
Route B: Lithiation-Carboxylation (Alternative)
Useful when starting from 2-bromo-4-chloropyridine.
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Precursor: 2-Bromo-4-chloropyridine.
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Lithiation: Selective lithiation at C2 using LDA at -78°C (directed by the bromine).
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Quench: Trapping with CO₂. Note: This route is scalable but requires cryogenic conditions.
Experimental Protocols
Protocol 1: Synthesis via Sandmeyer Reaction (Route A)
Target: 6-Bromo-4-chloropicolinic acid from Methyl 6-amino-4-chloropicolinate
Reagents:
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Methyl 6-amino-4-chloropicolinate (1.0 eq)
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tert-Butyl nitrite (1.5 eq)
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Copper(II) bromide (CuBr₂) (1.2 eq)
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Acetonitrile (MeCN) [Anhydrous]
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Lithium Hydroxide (LiOH)
Step-by-Step Methodology:
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Diazotization-Bromination:
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In a dry round-bottom flask under N₂, suspend CuBr₂ (1.2 eq) in anhydrous MeCN (10 mL/g substrate).
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Add t-BuONO (1.5 eq) dropwise at 0°C.
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Add Methyl 6-amino-4-chloropicolinate (1.0 eq) portion-wise over 30 minutes. Caution: Gas evolution (N₂).
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Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC/LCMS for disappearance of amine.
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Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield Methyl 6-bromo-4-chloropicolinate .
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Hydrolysis:
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Dissolve the intermediate ester in THF/Water (3:1).
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Add LiOH·H₂O (2.0 eq) at 0°C. Stir at ambient temperature for 1 hour.
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Acidification: Adjust pH to ~3.0 using 1N HCl. The product often precipitates.
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Isolation: Filter the solid, wash with cold water, and dry under vacuum.
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Yield: Typically 65–75% (over 2 steps).
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Reactivity & Functionalization Logic
The utility of 6-bromo-4-chloropicolinic acid lies in the differential reactivity of the C-Br and C-Cl bonds.
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Site A (C2-COOH): Standard amide coupling or esterification. Usually protected first.
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Site B (C6-Br): Most reactive towards oxidative addition (Pd⁰). Preferred site for the first Suzuki-Miyaura or Stille coupling.
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Site C (C4-Cl): Less reactive than C6-Br. Can be engaged in a second cross-coupling reaction or Nucleophilic Aromatic Substitution (SₙAr) if the ring is sufficiently electron-deficient.
Safety & Handling (MSDS Summary)
Hazard Statements (GHS):
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Handling Protocols:
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Engineering Controls: Use only in a chemical fume hood.
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PPE: Wear nitrile gloves, safety goggles, and a lab coat.
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Spill Response: Sweep up solid; avoid dust generation. Neutralize acidic residues with sodium bicarbonate.
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Incompatibility: Strong oxidizing agents, strong bases.
References
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Synthesis of Picolinic Acid Derivatives: US Patent 10,633,341 B2. "Picolinic acid derivatives and their use as intermediates." (2020).
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Sandmeyer Reaction on Aminopicolinates: Journal of Medicinal Chemistry. "Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles as Potent IDO1 Inhibitors." (2015). Describes the use of methyl 6-bromo-4-chloropicolinate. [2]
- General Reactivity of Halopyridines: Schlosser, M. et al. "Site-Selective Halogen-Metal Exchange of 2,4,6-Tribromopyridine." European Journal of Organic Chemistry.
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Product Safety Data: PubChem Compound Summary for CID 72211989 (6-Bromo-4-chloropicolinic acid).
